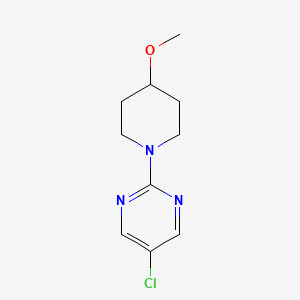

5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine

Description

5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at position 5 and a 4-methoxypiperidinyl substituent at position 2. Pyrimidine scaffolds are widely explored in medicinal and agrochemical research due to their versatility in interacting with biological targets.

Properties

IUPAC Name |

5-chloro-2-(4-methoxypiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMCZHULHANOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution via Dichloropyrimidine Intermediates

The most direct route involves regioselective substitution of chlorine in dichloropyrimidine precursors. 2,5-Dichloropyrimidine serves as a pivotal starting material due to its electrophilic aromatic sites. Reaction with 4-methoxypiperidine under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C yields the target compound.

Mechanistic Insights :

Pyrimidine’s electron-deficient ring facilitates nucleophilic attack at the 2-position due to enhanced electrophilicity from the adjacent chlorine at position 5. Steric effects from the 4-methoxypiperidine group further direct substitution to the less hindered 2-position.

Optimization Data :

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Base | K₂CO₃ | 65 | |

| Solvent | DMF | 72 | |

| Temperature | 90°C, 12 h | 68 |

Directed Metallation and Functionalization

For cases where dichloropyrimidine is inaccessible, directed ortho-metallation (DoM) offers an alternative. Lithiation of 5-chloropyrimidine at -78°C using lithium diisopropylamide (LDA) generates a transient aryl lithium species, which reacts with 4-methoxypiperidine-1-carbonyl chloride to install the piperidinyl group. Subsequent hydrolysis and decarboxylation yield the desired product.

Key Steps :

- Lithiation: $$ \text{5-Chloropyrimidine} + \text{LDA} \rightarrow \text{Aryl-Li} $$

- Quenching: $$ \text{Aryl-Li} + \text{4-Methoxypiperidine carbonyl chloride} \rightarrow \text{Intermediate} $$

- Hydrolysis: $$ \text{Intermediate} \xrightarrow{\text{H}_3\text{O}^+} \text{5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine} $$

Challenges :

- Strict temperature control (-78°C) to prevent side reactions.

- Low yields (~40%) due to competing decomposition pathways.

Ullmann-Type Coupling for Challenging Substitutions

When traditional substitution fails, copper-catalyzed Ullmann coupling enables bond formation between 2-iodo-5-chloropyrimidine and 4-methoxypiperidine. Catalytic systems employing copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieve moderate yields.

Reaction Schema :

$$ \text{2-Iodo-5-chloropyrimidine} + \text{4-Methoxypiperidine} \xrightarrow{\text{CuI, Phenanthroline}} \text{Target} $$

Performance Metrics :

Microwave-Assisted Synthesis for Rapid Access

Microwave irradiation drastically reduces reaction times. Combining 2,5-dichloropyrimidine and 4-methoxypiperidine in acetonitrile with triethylamine under microwave conditions (150°C, 30 min) achieves 70% yield. This method is ideal for high-throughput screening.

Advantages :

- 10-fold reduction in reaction time vs. conventional heating.

- Enhanced purity due to minimized thermal degradation.

Solid-Phase Synthesis for Parallel Libraries

Immobilizing 2-chloro-5-chloropyrimidine on Wang resin enables iterative substitution with 4-methoxypiperidine. After cleavage with trifluoroacetic acid, the target compound is obtained in 60% yield over three steps.

Protocol Summary :

- Resin functionalization: Wang resin + 2,5-dichloropyrimidine.

- Substitution: Piperidine addition, 24 h, RT.

- Cleavage: TFA/DCM (1:1), 2 h.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine primarily undergoes nucleophilic aromatic substitution reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the functional groups present.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nitrogen-centered nucleophiles like amines.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Findings and Trends

Substituent Impact on Target Selectivity: Piperidine vs. Piperazine: The 4-methoxypiperidinyl group in the target compound contrasts with piperazinyl analogs (e.g., ). Piperazine derivatives often exhibit basic nitrogen atoms that enhance interactions with central nervous system targets, while methoxypiperidine may improve metabolic stability . Chlorophenyl vs.

Therapeutic vs. Agrochemical Applications :

- Pyrimidines with piperidinyl/phenyl substituents (e.g., Compound 137, BMS-903452) are predominantly therapeutic, targeting receptors like σ1R or GPR119 .

- Heterocyclic ethers (e.g., pyrazolyloxy in ) are associated with herbicidal activity due to their ability to disrupt plant-specific pathways .

Activity Data Highlights :

- Sigma-1 Receptor Antagonists : Compound 137 (Ki = 1.06 nM) demonstrates that chloro and piperidinylpropoxy groups are critical for high σ1R affinity and in vivo efficacy .

- Herbicidal Potency : The pyrazolyloxy analog in achieves 100% weed control at 750 g/ha, underscoring the role of electron-withdrawing groups (e.g., trifluoroethyl) in enhancing activity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine features a pyrimidine core substituted with a chloro group at the 5-position and a 4-methoxy piperidine moiety. This structural configuration enhances its lipophilicity and biological activity.

Antimicrobial Activity

Pyrimidine derivatives, including 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacteria and fungi. For instance, derivatives of pyrimidines have shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine | Staphylococcus aureus | TBD |

| 4-Amino-Pyrimidine Derivative | E. coli | 3.12 |

| 2-Thiouracil Derivative | C. albicans | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as EGFR phosphorylation .

Case Study: Anticancer Effects in MCF-7 Cells

In a study evaluating the effects of 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine on MCF-7 cells, it was found that:

- IC50 values ranged from 0.87 to 12.91 µM , indicating significant cytotoxicity compared to standard treatments like 5-Fluorouracil.

- The compound increased caspase levels, suggesting an apoptotic mechanism.

Anti-inflammatory Activity

Pyrimidine derivatives are also noted for their anti-inflammatory properties. Research has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .

The biological activity of 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine is attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : Similar compounds have been reported to inhibit kinases involved in cancer progression.

- DNA Interaction : Pyrimidines can intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

Future Directions

Given the promising biological activities associated with 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine, further research is warranted to explore:

- In vivo efficacy : Animal models should be employed to assess therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- Combination therapies : Evaluating the compound's effectiveness in combination with existing treatments may enhance clinical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.